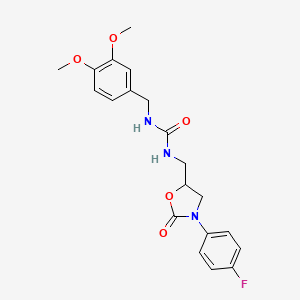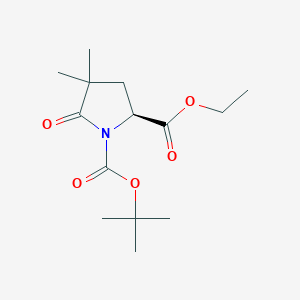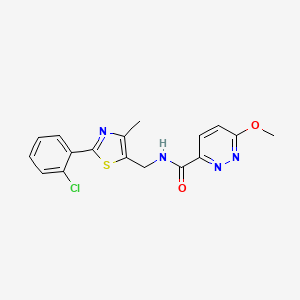
1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H23F2N5O and its molecular weight is 411.457. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Researchers have synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. These compounds were tested for antibacterial activity, with several showing high activities (Azab, Youssef, & El-Bordany, 2013).
Antiviral and Antifungal Activities
The synthesis of pyridopyrazolotriazines has been explored for their potential antiviral (including anti-HSV1 and anti-HAV) and antifungal activities. These studies aim to identify new therapeutic agents by evaluating the biological activities of newly synthesized heterocyclic compounds (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Anticancer Applications
A series of pyrazole derivatives have been designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. These efforts are part of a broader search for potential anticancer agents, highlighting the compound's relevance in oncological research (Alam, Wahi, Singh, Sinha, Tandon, Grover, & Rahisuddin, 2016).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of novel pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives, indicating the compound's utility in generating new N-fused heterocycles. This process has been found useful in preparing diverse heterocyclic scaffolds, demonstrating the compound's versatility in organic synthesis (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
properties
IUPAC Name |
1-cyclopentyl-3-(2,6-difluorophenyl)-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O/c23-18-6-3-7-19(24)21(18)26-22(30)29(17-4-1-2-5-17)15-14-28-13-10-20(27-28)16-8-11-25-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXVLQMBBTASB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(2,6-difluorophenyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2369703.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2369705.png)


![9-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro-6H,7H, 8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/no-structure.png)



![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate](/img/structure/B2369717.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369718.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2369721.png)
![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2369724.png)
